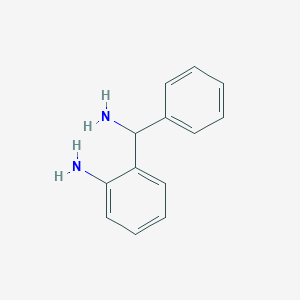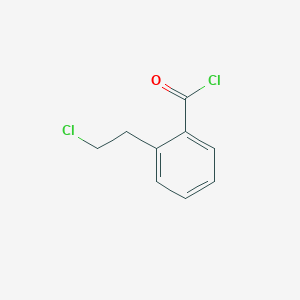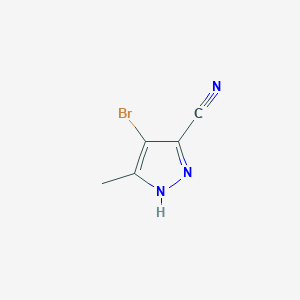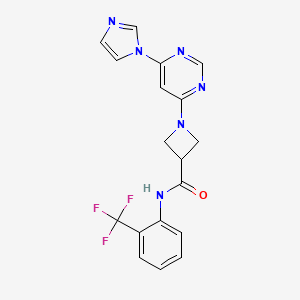
alpha-(2-Aminophényl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-Aminophenyl)benzylamine: is an organic compound with the molecular formula C13H14N2 It is a derivative of benzylamine where the amino group is attached to the second position of the phenyl ring
Applications De Recherche Scientifique
Alpha-(2-Aminophenyl)benzylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of (2-nitrophenyl)benzylamine using reducing agents such as iron, zinc, or catalytic hydrogenation over platinum.
Reductive Amination: Another method involves the reductive amination of benzaldehyde with 2-aminophenylacetic acid in the presence of reducing agents like sodium methoxide.
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-(2-Aminophenyl)benzylamine can undergo oxidation reactions, where the amino group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Mécanisme D'action
The mechanism of action of alpha-(2-Aminophenyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the target. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain .
Comparaison Avec Des Composés Similaires
Benzylamine: Similar structure but lacks the amino group on the phenyl ring.
Phenethylamine: Contains an ethyl group instead of a benzyl group.
2-Aminophenylacetic Acid: Similar structure but contains a carboxyl group instead of a benzyl group.
Propriétés
IUPAC Name |
2-[amino(phenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCSSVLZFASSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)
![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2592369.png)
![2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-5-chloropyrimidine](/img/structure/B2592370.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592371.png)
![4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine](/img/structure/B2592374.png)
![N-(2,4-DIMETHOXYPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2592375.png)


![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2592384.png)
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)


![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)
![N-(4-METHYLPHENYL)-2-{4-[3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBONYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B2592391.png)
